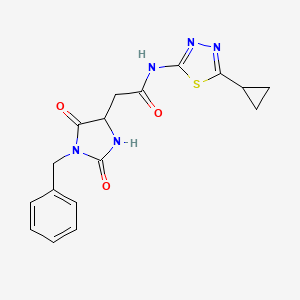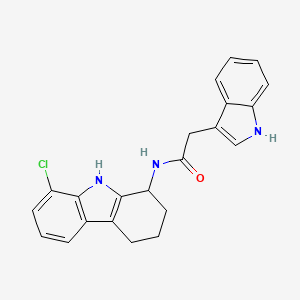![molecular formula C23H28N2O3S B10994793 N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10994793.png)
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a pyrrole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential bioactive properties and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multiple steps. One common method starts with the reaction of veratraldehyde with aniline in the presence of a catalyst such as diethyl 4-isopropyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This reaction is carried out in chloroform as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the dimethoxyphenyl group and has similar bioactive properties.
N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with a dimethoxyphenyl group, used in similar research applications.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to its combination of a pyrrole ring and a thiophene ring, which are not commonly found together in similar compounds
Properties
Molecular Formula |
C23H28N2O3S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)23(17-7-8-20(27-3)21(13-17)28-4)24-22(26)14-19(18-9-12-29-15-18)25-10-5-6-11-25/h5-13,15-16,19,23H,14H2,1-4H3,(H,24,26) |
InChI Key |
FHUMTYGAEUOQKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-4-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B10994712.png)
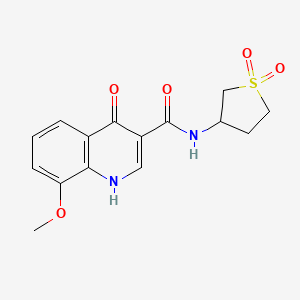

![(2S)-N-[(2E)-4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2(3H)-ylidene]-3-methyl-2-(1H-tetrazol-1-yl)pentanamide](/img/structure/B10994717.png)
![6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10994718.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10994719.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-(trifluoromethyl)phenyl)butanamide](/img/structure/B10994734.png)
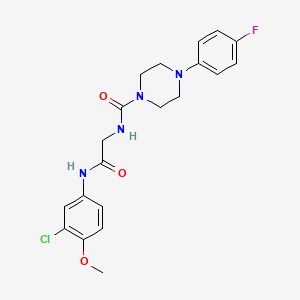
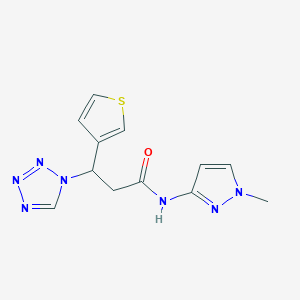
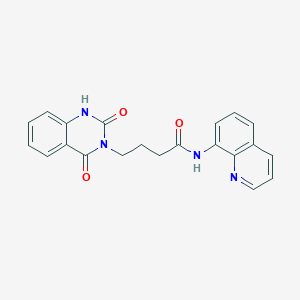

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B10994773.png)
